In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate
In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2'-(1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4.[1][2] It is the diethyl ester of 1,4-phenylenediacetic acid. This molecule is of interest to researchers in materials science and polymer chemistry due to its rigid aromatic core and flexible ester side chains, which make it a useful precursor in the synthesis of polymers, including polyrotaxanes and coordination polymers.[1] While its direct application in drug development is not extensively documented, its structural motifs are relevant in medicinal chemistry, and it can serve as a versatile building block for more complex molecules with potential biological activities.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and relevant technical data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Diethyl 2,2'-(1,4-phenylene)diacetate is presented below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2,2'-(1,4-phenylene)diacetate | [3] |
| CAS Number | 36076-26-3 | [1][2] |
| Molecular Formula | C14H18O4 | [1][2] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Melting Point | 59 °C | [1] |
| Boiling Point | 140 °C (at atmospheric pressure) Note: A higher boiling point of 334.5°C at 760 mmHg has also been reported, the lower value is likely more accurate under standard laboratory conditions. | [1] |
| InChI Key | JRSOAUOHTHOAOP-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Diethyl 2,2'-(1,4-phenylene)diacetate. Below are the expected and reported spectral data.
¹H NMR Spectroscopy
A ¹H NMR spectrum in CDCl₃ is expected to show the following characteristic signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.24 | s | 4H | Aromatic protons (C₆H₄) |
| ~4.15 | q | 4H | Methylene protons (-CH₂-CH₃) |
| ~3.60 | s | 4H | Methylene protons (-CH₂-Ar) |
| ~1.25 | t | 6H | Methyl protons (-CH₂-CH₃) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument. A reported partial spectrum in CDCl₃ shows characteristic singlet peaks for the aromatic protons at δ 7.24 ppm and methylene groups adjacent to the ester oxygens at δ 4.08 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a valuable tool for confirming the carbon framework of the molecule. The expected chemical shifts are:
| Chemical Shift (δ) ppm | Assignment |
| ~171 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbons (C-Ar) |
| ~129 | Aromatic C-H carbons |
| ~61 | Methylene carbon (-O-CH₂-CH₃) |
| ~41 | Methylene carbon (-CH₂-Ar) |
| ~14 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1500 | C=C stretch (aromatic) |
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 250.29.
Experimental Protocols
Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate from 1,4-phenylenediacetic acid and ethanol using an acid catalyst.[1]
Materials:
-
1,4-Phenylenediacetic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Ethyl acetate
-
Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,4-phenylenediacetic acid and excess ethanol (molar ratio of approximately 1:2.6) in toluene.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (3-5 drops per gram of diacid).[1]
-
Heat the mixture to reflux (approximately 110°C) for 24 hours. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), 1 M sodium hydroxide solution (to remove any unreacted 1,4-phenylenediacetic acid), and water.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to yield Diethyl 2,2'-(1,4-phenylene)diacetate as a colorless oil, which solidifies upon standing.[1]
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Diethyl 2,2'-(1,4-phenylene)diacetate.
Caption: Synthesis and purification workflow for Diethyl 2,2'-(1,4-phenylene)diacetate.
Fischer Esterification Mechanism
The following diagram outlines the logical steps of the Fischer esterification mechanism for one of the carboxylic acid groups.
Caption: Mechanism of Fischer Esterification.
Conclusion
Diethyl 2,2'-(1,4-phenylene)diacetate is a well-characterized compound with established synthetic routes. Its primary utility lies in the field of polymer and materials science, where it serves as a valuable monomer. The data and protocols presented in this guide provide a solid foundation for researchers interested in utilizing this compound in their work. Further research could explore its potential in other areas, such as medicinal chemistry, by leveraging its rigid-aromatic structure for the design of novel bioactive molecules.
